3-(1-エチル-1H-ピラゾール-4-イル)チオモルホリン二塩酸塩

概要

説明

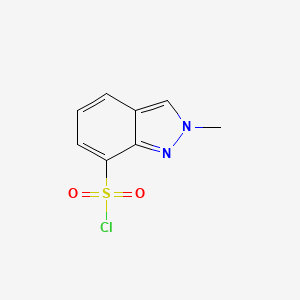

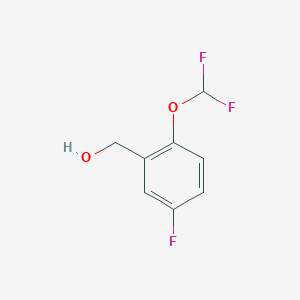

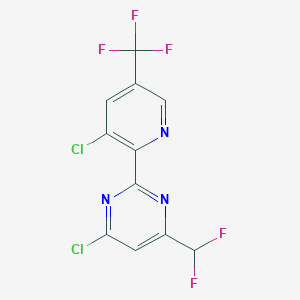

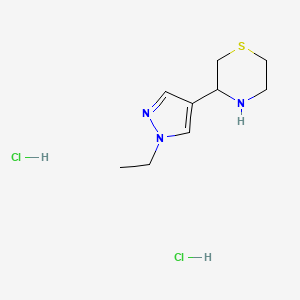

3-(1-ethyl-1H-pyrazol-4-yl)thiomorpholine dihydrochloride is an organic compound . It is one of numerous organic compounds composing American Elements’s comprehensive catalog of life science products . The compound has a molecular weight of 270.23 .

Molecular Structure Analysis

The molecular structure of 3-(1-ethyl-1H-pyrazol-4-yl)thiomorpholine dihydrochloride is represented by the chemical formula C9H17Cl2N3S . The InChI code for the compound isInChI=1S/C9H15N3S.2ClH/c1-2-12-6-8(5-11-12)9-7-13-4-3-10-9;;/h5-6,9-10H,2-4,7H2,1H3;2*1H . Physical And Chemical Properties Analysis

The compound appears as a powder . It has a molecular weight of 270.23 . The storage temperature for this compound is room temperature .科学的研究の応用

医薬品研究:抗けいれん作用

3-(1-エチル-1H-ピラゾール-4-イル)チオモルホリン二塩酸塩の分子構造の一部であるピラゾール骨格は、抗けいれん効果を含むさまざまな生物活性に関連付けられています 。この化合物は、てんかんやその他のけいれん性疾患の治療のための新しい薬剤の開発において重要な役割を果たす可能性があります。

がん治療:抗がん活性

研究によると、ピラゾール誘導体は抗がん作用を示しています 。問題の化合物は、健康な細胞へのダメージを最小限に抑えながら、特定のがん細胞を標的にする新しい化学療法薬の合成に使用される可能性があります。

抗炎症剤

ピラゾール化合物の抗炎症の可能性は、それらを新しい抗炎症薬の開発のための候補にしています 。そのような薬は、現在の治療法に関連する副作用なしに、関節炎などの慢性炎症性疾患の治療に役立つ可能性があります。

抗菌用途

ピラゾール誘導体は、抗菌剤として有望であることが示されています 。対象の化合物は、特に抗生物質耐性がますます懸念される時代に、新しい抗生物質の合成に使用される可能性があります。

鎮痛剤の開発

ピラゾール関連化合物の鎮痛作用は、3-(1-エチル-1H-ピラゾール-4-イル)チオモルホリン二塩酸塩が鎮痛薬の開発に使用できることを示唆しています 。これらは、オピオイドの代替となる可能性があり、中毒のリスクを軽減する可能性があります。

農業化学:除草活性

ピラゾール化合物は、除草作用を持つことが確認されています 。この化合物は、より効果的で環境に優しい除草剤の開発における可能性を検討することができます。

作用機序

The mechanism of action of 3-(1-ethyl-1H-pyrazol-4-yl)thiomorpholine dihydrochloride is not fully understood, but it is believed to act as a competitive inhibitor of enzymes. This means that it binds to the active site of an enzyme and prevents the substrate from binding, thus inhibiting the enzyme's activity. This inhibition can be used to study the effects of the enzyme on the biochemical and physiological processes.

Biochemical and Physiological Effects

The biochemical and physiological effects of 3-(1-ethyl-1H-pyrazol-4-yl)thiomorpholine dihydrochloride are not well understood, but it is believed to have a wide range of effects on the body. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, and it has also been shown to have an effect on the activity of certain hormones. It has also been shown to have an effect on the expression of certain genes, and it has been used to study the effects of drugs on the body.

実験室実験の利点と制限

3-(1-ethyl-1H-pyrazol-4-yl)thiomorpholine dihydrochloride has several advantages for use in laboratory experiments. It is a stable compound and has low toxicity, making it safe to use in laboratory experiments. It is also relatively inexpensive and can be synthesized in a relatively simple process. However, there are some limitations to using 3-(1-ethyl-1H-pyrazol-4-yl)thiomorpholine dihydrochloride in laboratory experiments. It is not very soluble in water, and it is not very stable in acidic solutions. Therefore, it is important to use the correct conditions when using 3-(1-ethyl-1H-pyrazol-4-yl)thiomorpholine dihydrochloride in laboratory experiments.

将来の方向性

There are several potential future directions for research with 3-(1-ethyl-1H-pyrazol-4-yl)thiomorpholine dihydrochloride. These include further study of the biochemical and physiological effects of 3-(1-ethyl-1H-pyrazol-4-yl)thiomorpholine dihydrochloride, further investigation into its mechanism of action, and further research into its potential applications in drug metabolism and drug synthesis. Additionally, further research into the synthesis of 3-(1-ethyl-1H-pyrazol-4-yl)thiomorpholine dihydrochloride could lead to new and improved methods for synthesizing the compound. Finally, research into the use of 3-(1-ethyl-1H-pyrazol-4-yl)thiomorpholine dihydrochloride in drug discovery and development could lead to the development of more effective and safer drugs.

Safety and Hazards

特性

IUPAC Name |

3-(1-ethylpyrazol-4-yl)thiomorpholine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3S.2ClH/c1-2-12-6-8(5-11-12)9-7-13-4-3-10-9;;/h5-6,9-10H,2-4,7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVKWYSJQLAQAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2CSCCN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-4-bromo-benzo[b]thiophene](/img/structure/B1459343.png)

![(1S,6R)-rel-8-Acetyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1459345.png)